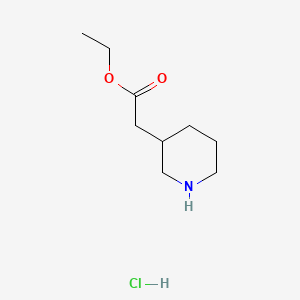

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound with the IUPAC name ethyl 3-piperidinylacetate . It has a molecular weight of 171.24 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for Ethyl 2-(piperidin-3-yl)acetate hydrochloride is 1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Ethyl 2-(piperidin-3-yl)acetate hydrochloride has a molecular weight of 171.24 . It is stored at a temperature of -10 degrees and has a physical form of oil .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines, including the ethyl ester derivative, serve as crucial building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore the synthesis of substituted piperidines to create potential drugs. Notably, piperidine derivatives are present in over twenty classes of pharmaceuticals and alkaloids .

CNS Stimulants

Methyl 2-(piperidin-3-yl)acetate hydrochloride is an analog of Methylphenidate, a central nervous system (CNS) stimulant. Its structural similarity suggests potential applications in enhancing focus, attention, and cognitive function .

Chemical Synthesis

The piperidine cycle is a common motif in organic chemistry. Scientists continually seek efficient methods for synthesizing substituted piperidines. Recent advances in intra- and intermolecular reactions have expanded the toolbox for constructing piperidine derivatives. These methods include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .

Biological Evaluation

Scientists explore the biological activity of synthetic and natural piperidines. This includes assessing their interactions with biological targets, pharmacokinetics, and toxicity profiles. The piperidine moiety remains a focal point in drug discovery .

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mécanisme D'action

Target of Action

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Many piperidine derivatives are known to interact with various receptors and enzymes, leading to a range of biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical reactions, but the exact pathways and downstream effects would depend on the specific targets and mode of action of the compound .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Propriétés

IUPAC Name |

ethyl 2-piperidin-3-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656851 |

Source

|

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16780-05-5 |

Source

|

| Record name | Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)

![Cyclopenta[b][1,3]thiazolo[4,5-e]indole](/img/structure/B579145.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)

![Benzo[d]thiazole-2,7-diol](/img/structure/B579156.png)

![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)